molecular formula C18H15N3O3S B11581520 (5Z)-2-(furan-2-yl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(furan-2-yl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11581520
M. Wt: 353.4 g/mol
InChI Key: RAYOMLVITSGTRA-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-(FURAN-2-YL)-5-[(4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a furan ring, a propoxyphenyl group, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(FURAN-2-YL)-5-[(4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the cyclization to form the triazolothiazole core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The preparation method is designed to be simple and suitable for large-scale production, ensuring good solubility and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(FURAN-2-YL)-5-[(4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the corresponding alcohols.

Scientific Research Applications

(5Z)-2-(FURAN-2-YL)-5-[(4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5Z)-2-(FURAN-2-YL)-5-[(4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-(FURAN-2-YL)-5-[(4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE stands out due to its unique triazolothiazole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

(5Z)-2-(furan-2-yl)-5-[(4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H15N3O3S/c1-2-9-23-13-7-5-12(6-8-13)11-15-17(22)21-18(25-15)19-16(20-21)14-4-3-10-24-14/h3-8,10-11H,2,9H2,1H3/b15-11-

InChI Key

RAYOMLVITSGTRA-PTNGSMBKSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CO4)S2

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CO4)S2

Origin of Product

United States

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